N1-(2-methoxyphenyl)fumaramide
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Overview
Description
N1-(2-methoxyphenyl)fumaramide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of fumaramide, characterized by the presence of a 2-methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)fumaramide typically involves the reaction of fumaramide with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)fumaramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenylfumaramide.
Reduction: Formation of N1-(2-methoxyphenyl)ethylenediamine.
Substitution: Formation of various substituted phenylfumaramides depending on the nucleophile used.
Scientific Research Applications
N1-(2-methoxyphenyl)fumaramide has several scientific research applications:
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring the mechanisms of cell growth and proliferation, particularly in prostate cells.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)fumaramide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenyl)-N4-hexylpiperazine: This compound shares a similar structural motif and also acts as a multi-target antagonist.
N-benzylfumaramides: These compounds undergo similar chemical reactions and have comparable applications in medicinal chemistry.
Uniqueness
N1-(2-methoxyphenyl)fumaramide is unique due to its specific combination of a methoxyphenyl group and a fumaramide backbone, which imparts distinct chemical and biological properties. Its ability to act on multiple receptor targets makes it a valuable compound for developing multi-target therapeutic agents.
Properties
IUPAC Name |
(E)-N'-(2-methoxyphenyl)but-2-enediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDUUIBTPNMJE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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